methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate
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Description
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.09701415 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O5S2
- Molecular Weight : 422.5184 g/mol
- CAS Number : 923373-89-1
The structure includes a thiophene ring, a piperidine moiety, and a sulfonamide group, which are critical for its biological activity.
The primary biological target of this compound is the β-catenin protein, which plays a crucial role in the Wnt signaling pathway. The interaction of this compound with β-catenin leads to its degradation, thereby downregulating the expression of Wnt target genes. This mechanism is significant in various physiological processes, including cell proliferation and differentiation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. For instance:
- Case Study : A study demonstrated that derivatives of piperidine compounds showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure can improve anticancer efficacy .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Research Finding : Inhibitory assays have shown that derivatives containing the piperidine sulfonamide structure can inhibit specific enzymes associated with inflammatory pathways, indicating possible therapeutic applications in treating inflammatory diseases .
Research Applications
This compound is being explored for various applications:
- Pharmaceutical Development : Investigated for its potential as an anti-inflammatory and anticancer agent.
- Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.
- Biological Studies : Used in studies examining receptor binding and signal transduction pathways involving β-catenin.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-[1-(4-methoxyphenyl)sulfonyl)piperidine-4-amido]thiophene | Methoxy group substitution | Moderate anticancer activity |
Methyl 2-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]thiophene | Chlorine substitution | Enhanced enzyme inhibition |
This table illustrates how slight modifications in the structure can influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Properties
IUPAC Name |
methyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-13-3-5-15(6-4-13)28(24,25)21-10-7-14(8-11-21)17(22)20-18-16(9-12-27-18)19(23)26-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPLCOUPOHAQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.